

Application Notes and Protocols: Cochlioquinone A as a Diacylglycerol Acyltransferase (DGAT) Inhibitor

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Compound Focus: Cochlioquinone A

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Introduction

Cochlioquinone A is a fungal meroterpenoid first isolated from pathogens such as *Cochliobolus miyabeanus* and *Drechslera sacchari* [1]. This compound features a characteristic 6/6/6/6 tetracyclic ring system and belongs to a broader class of naturally occurring metabolites known for their diverse bioactivities, including phytotoxic, antibacterial, and cytotoxic effects [1] [2]. Research has identified **Cochlioquinone A** as a **specific inhibitor of diacylglycerol acyltransferase (DGAT)**, a key enzyme in triacylglycerol biosynthesis [3] [4]. Its potential to modulate lipid metabolism positions it as a valuable tool for studying metabolic diseases and a promising lead compound for therapeutic development in conditions like obesity, diabetes, and dyslipidemia [5]. These application notes consolidate the known biochemical, pharmacological, and practical information on **Cochlioquinone A** to support its use in basic and translational research.

Biological Significance and Mechanism of Action

DGAT Enzymes and Physiological Context

Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in triacylglycerol (TG) synthesis, forming an ester bond between a fatty acyl-CoA and a diacylglycerol (DG) molecule [5]. This reaction is central to the energy storage pathway, and TGs are the primary form of stored metabolic energy in eukaryotic organisms [5] [6].

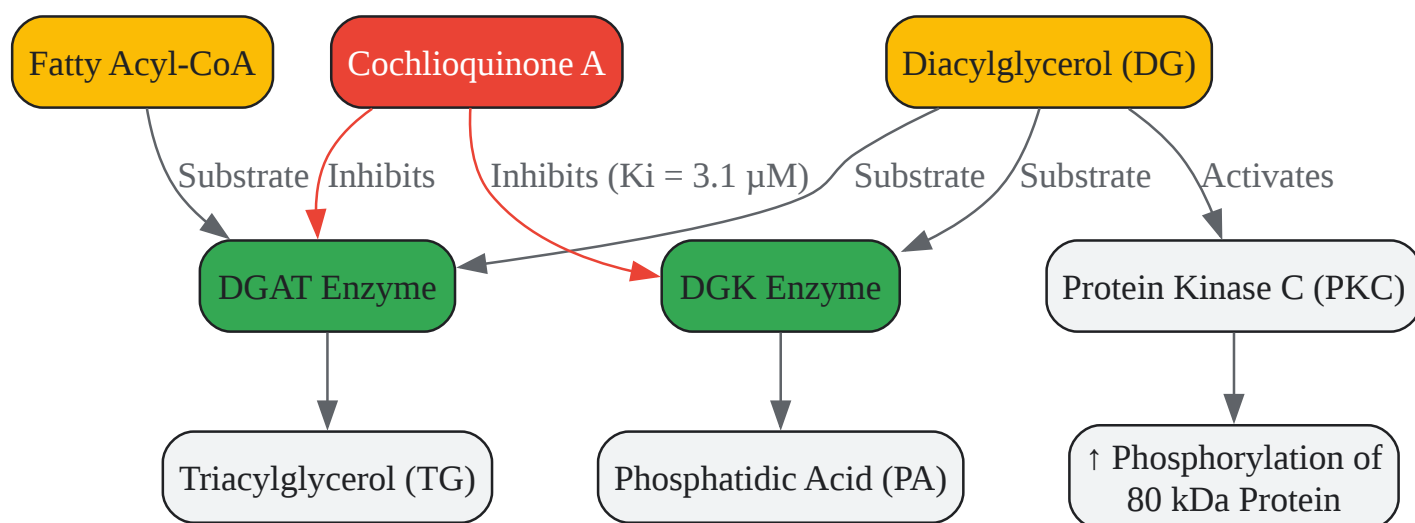
- **DGAT Enzyme Families:** Two distinct DGAT enzymes, **DGAT1** and **DGAT2**, have been identified. They belong to different gene families, possess no significant sequence homology, and play non-redundant physiological roles [5].
- **Health Implications:** While TG storage is essential for normal physiology, its excessive accumulation in adipose tissue leads to obesity. Ectopic deposition in non-adipose tissues like the liver, skeletal muscle, and pancreas is associated with **insulin resistance, type 2 diabetes, and steatohepatitis** [5] [6]. Consequently, DGAT inhibition represents a promising therapeutic strategy for these metabolic conditions.

Mechanism of Cochlioquinone A

Cochlioquinone A exerts its primary effect through the **specific inhibition of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT)**.

- **DGK Inhibition:** **Cochlioquinone A** directly and specifically inhibits diacylglycerol kinase activity, with a reported **Ki value of 3.1 μM** [3]. Kinetic analysis reveals that it acts competitively with ATP and non-competitively with diacylglycerol [3]. This inhibition leads to the accumulation of diacylglycerol (DAG), which subsequently enhances the phosphorylation of an 80 kDa protein, a known substrate of protein kinase C, thereby modulating this signaling pathway [3].
- **DGAT Inhibition:** **Cochlioquinone A** also directly inhibits DGAT enzyme activity [4] [7]. By blocking this final step, it prevents the synthesis of triacylglycerols, redirecting lipid metabolism and reducing lipid storage [5].

The following diagram illustrates the metabolic pathway affected by **Cochlioquinone A** and its primary molecular targets.



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*Diagram 1: Mechanism of Action of **Cochlioquinone A**. The diagram shows the metabolic pathway of triacylglycerol synthesis and the points of inhibition by **Cochlioquinone A**. By inhibiting DGAT and DGK, the compound reduces TG production and increases DAG levels, leading to the activation of Protein Kinase C signaling [3] [5].*

Quantitative Activity Data

The biological activities of **Cochlioquinone A** and its closely related analogs are summarized in the table below. This data provides a quantitative basis for comparing their potency across different experimental systems.

*Table 1: Quantitative Biological Activity Data of **Cochlioquinone A** and Selected Analogs*

Compound Name	Molecular Formula	Target/Activity	Assay System	Potency (IC ₅₀ /Ki/Effective Dose)	Reference
Cochlioquinone A	C ₃₀ H ₄₄ O ₈	DGK Inhibitor	<i>In vitro</i> enzyme assay	Ki = 3.1 μM (competitive with ATP)	[3]

Compound Name	Molecular Formula	Target/Activity	Assay System	Potency (IC ₅₀ /Ki/Effective Dose)	Reference
		DGAT Inhibitor	Not Specified	Inhibitory activity confirmed	[4] [7]
		Antagonist of CCR5 (anti-HIV-1)	Cell-based assay	Activity confirmed	[4]
		Anti-angiogenic	Not Specified	Activity confirmed	[4]
Epi-cochlioquinone A	C ₃₀ H ₄₄ O ₈	ACAT Inhibitor	Rat liver microsomes	IC ₅₀ = 1.7 μM	[8]
		LCAT Inhibitor	Comparative assay	~10-fold less potent vs. ACAT	[8]
		Cholesterol Absorption Inhibitor	<i>In vivo</i> (rats)	50% inhibition at 75 mg/kg	[8]
Cochlioquinone A1	C ₃₃ H ₅₀ O ₉	DGAT Inhibitor	Not Specified	Inhibitory activity confirmed	[7]

Experimental Protocols

This section provides detailed methodologies for assaying DGAT activity, which is essential for evaluating the efficacy of **Cochlioquinone A**.

Protocol 1: Standard Radioactive DGAT Activity Assay

The following protocol is adapted from classical methods for measuring DGAT activity using radiolabeled substrates [5] [6].

4.1.1 Principle DGAT catalyzes the reaction: **Fatty Acyl-CoA + 1,2-Diacylglycerol → Triacylglycerol + CoA-SH**. The incorporation of a radiolabeled fatty acyl-CoA into a triacylglycerol product is measured.

4.1.2 Reagents and Materials

- Assay Buffer: **50 mM Tris-HCl (pH 7.6), 250 mM sucrose**
- Substrate: Radiolabeled [¹⁴C]- or [³H]-Fatty Acyl-CoA
- Co-substrate: **1,2-Dioleoyl-sn-glycerol (DOG)** dissolved in acetone
- Cofactor: **20 mM MgCl₂**
- Lipid carrier: **Bovine Serum Albumin (BSA, 2.5 mg/mL)**
- Termination/Solvent: **Chloroform:MeOH (2:1, v/v)**
- TLC System: **Silica gel plates** and developing solvent (**Hexane:Diethyl ether:Acetic acid, 80:20:1, v/v/v**)

4.1.3 Procedure

- **Prepare Reaction Master Mix** on ice (per reaction):
 - 20 µL of 1 M Tris-HCl (pH 7.6)
 - 4 µL of 1 M MgCl₂
 - 10 µL of 4 mM DOG in acetone
 - 10 µL of BSA (12.5 mg/mL)
 - 10 µL of Radiolabeled Fatty Acyl-CoA
 - H₂O to a final volume of 150 µL
- **Initiate Reaction:** Add 50 µL of protein sample (e.g., cell lysate or microsomal membranes) to the master mix. Vortex gently.
- **Incubate:** Place tubes in a **37°C water bath for 10-30 minutes**.
- **Terminate Reaction:** Add **4 mL of Chloroform:MeOH (2:1)** to stop the reaction. Vortex thoroughly.
- **Phase Separation:** Add **800 µL of H₂O**, vortex, and centrifuge at **3,000 rpm for 5 minutes**.
- **Lipid Extraction:** Carefully aspirate the upper aqueous phase. Transfer the lower organic phase to a new tube and dry under a stream of nitrogen gas.
- **Separate Products:** Resuspend the lipid extract in a small volume of chloroform and spot it on a TLC plate. Develop the plate in the pre-saturated solvent system.
- **Quantify:** Identify the TG band by comparison with a standard, scrape it, and quantify radioactivity by **scintillation counting**.

Protocol 2: Fluorescent DGAT Activity Assay

This modified protocol uses a fluorescently labeled substrate, **NBD-palmitoyl CoA**, offering a safer and more cost-effective alternative to radioactive assays [6].

4.2.1 Principle The assay measures the conversion of the fluorescent substrate **NBD-palmitoyl CoA** and diacylglycerol into **NBD-Triacylglycerol (NBD-TG)**, which is then separated and quantified by fluorescence imaging.

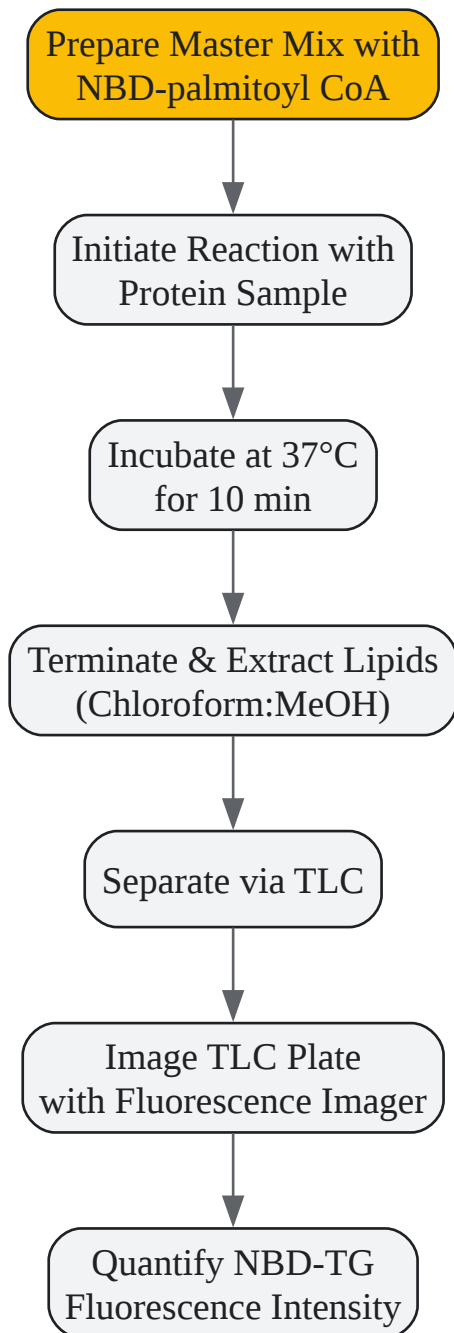
4.2.2 Reagents and Materials

- Substrate: **NBD-palmitoyl CoA** (Avanti Polar Lipids, #810705P)
- Other reagents are identical to Protocol 4.1.2.

4.2.3 Procedure

- **Reaction Setup:** The steps for preparing the master mix, initiating the reaction, incubating, and extracting lipids are identical to Protocol 4.1.3, with **radiolabeled substrate replaced by 500 μM NBD-palmitoyl CoA**. *Note: Protect reactions from direct light from this step forward.*
- **TLC Separation:** After drying the organic extract, resuspend the lipids in 50 μL of CHCl_3 :MeOH (2:1) and spot on a TLC plate. Develop the plate as in step 4.1.3.7.
- **Visualization and Quantification:** Air-dry the TLC plate for 1 hour. Image the plate using a **fluorescent imager** (e.g., Bio-Rad VersaDoc) with excitation at **465 nm** and emission at **535 nm**.
- **Data Analysis:** Quantify the fluorescence intensity of the NBD-TG band using appropriate software (e.g., Quantity One). Express DGAT activity as **fluorescence units of NBD-TG formed per minute per mg of protein**.

The workflow for this fluorescent assay is outlined below.



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*Diagram 2: Workflow for the Fluorescent DGAT Activity Assay. This protocol provides a non-radioactive method to measure DGAT inhibition by **Cochlioquinone A**, utilizing a fluorescent fatty acyl-CoA analog [6].*

Research Applications and Notes

- **Primary Use:** **Cochlioquinone A** is primarily used as a **specific pharmacological inhibitor** to probe the role of DGAT enzymes and diacylglycerol kinase in cellular lipid metabolism and signal transduction pathways [3] [4] [7].
- **Therapeutic Exploration:** Its inhibitory activity against DGAT and anti-angiogenic properties make it a **lead compound for drug discovery** in metabolic diseases like obesity and diabetes [4] [5].
- **CCR5 Antagonism:** **Cochlioquinone A** is an antagonist of the human chemokine receptor **CCR5**, which is a co-receptor for HIV-1 entry, suggesting potential applications in managing HIV infection [4].
- **SAR Insights:** Although structure-activity relationship (SAR) studies for **Cochlioquinone A** are not fully mature, related analogs like **Epi-cochlioquinone A** show distinct activity profiles (e.g., ACAT inhibition), indicating that subtle stereochemical differences significantly impact biological activity and target selectivity [8] [1].

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